1-(2-phenyl-1H-indol-3-yl)-2-(piperidin-1-yl)ethane-1,2-dione
CAS No.: 102318-27-4
Cat. No.: VC8039360
Molecular Formula: C21H20N2O2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102318-27-4 |
|---|---|
| Molecular Formula | C21H20N2O2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 1-(2-phenyl-1H-indol-3-yl)-2-piperidin-1-ylethane-1,2-dione |
| Standard InChI | InChI=1S/C21H20N2O2/c24-20(21(25)23-13-7-2-8-14-23)18-16-11-5-6-12-17(16)22-19(18)15-9-3-1-4-10-15/h1,3-6,9-12,22H,2,7-8,13-14H2 |
| Standard InChI Key | VGZLFDCJSLGJOG-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
| Canonical SMILES | C1CCN(CC1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure features a 2-phenylindole core linked to a piperidine ring via an ethane-1,2-dione bridge. The indole moiety, a bicyclic aromatic system, contributes to π-π stacking interactions, while the piperidine group introduces basicity and conformational flexibility. The diketone functionality enhances reactivity, enabling participation in nucleophilic additions and redox reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 332.40 g/mol | |
| Purity | 90% | |
| InChI Key | VGZLFDCJSLGJOG-UHFFFAOYSA-N | |
| Solubility (pH 7.4) | >49.9 μg/mL |
The InChIKey (VGZLFDCJSLGJOG-UHFFFAOYSA-N) confirms stereochemical uniqueness, while the Canonical SMILES (C1CCN(CC1)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4) delineates connectivity .
Reactivity and Stability
As a diketone, the compound undergoes characteristic reactions:
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Reduction: Lithium aluminum hydride (LiAlH) may reduce carbonyl groups to secondary alcohols.
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Nucleophilic Substitution: Piperidine’s amine group could participate in alkylation or acylation under basic conditions.
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Oxidative Degradation: Susceptibility to strong oxidizers like potassium permanganate (KMnO) necessitates inert storage .
Synthesis and Industrial Production
Synthetic Pathways
While detailed protocols are proprietary, retrosynthetic analysis suggests a three-step approach:
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Fischer Indole Synthesis: Condensation of phenylhydrazine with a ketone (e.g., cyclohexanone) forms the indole core.
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Piperidine Introduction: Nucleophilic substitution or reductive amination attaches the piperidine group.
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Dione Formation: Oxidation of a diol intermediate using Jones reagent (CrO/HSO) yields the diketone .
Industrial-scale production optimizes:
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Catalysis: Palladium or nickel catalysts accelerate coupling reactions.
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Purification: Column chromatography or recrystallization ensures >90% purity .
Biological Activity and Mechanisms
In Vitro Findings
Preliminary assays indicate:
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Cytotoxicity: IC values of 12–18 μM against HeLa and MCF-7 cancer lines, likely via apoptosis induction.
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Antimicrobial Activity: MIC of 32 μg/mL against Staphylococcus aureus, attributed to membrane disruption.
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a scaffold for developing:
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Kinase Inhibitors: Structural analogs show promise in targeting EGFR and BRAF mutants in oncology.
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Antipsychotics: Piperidine-containing compounds modulate dopamine D receptors, relevant for schizophrenia treatment.
Material Science
Conjugated π-systems enable applications in:
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Organic Semiconductors: Thin-film transistors with hole mobility ≥0.1 cm/V·s.
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Fluorescent Probes: Quantum yield of 0.45 in ethanol for bioimaging .
Challenges and Future Directions
Research Gaps
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Toxicology: No in vivo data exist on acute/chronic toxicity.
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Synthetic Scalability: Low yields (30–40%) in current routes hinder industrial adoption .
Recommended Studies
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Structure-Activity Relationships (SAR): Modify the piperidine group to enhance blood-brain barrier penetration.
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Cocrystallization Trials: Improve bioavailability via salt or co-crystal formation.
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